1-AZEPANYL(4-BROMO-5-ETHYL-2-THIENYL)METHANONE
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Overview
Description
1-AZEPANYL(4-BROMO-5-ETHYL-2-THIENYL)METHANONE is a complex organic compound with the molecular formula C11H14BrNOS. This compound features a unique structure that includes an azepane ring, a brominated thienyl group, and a methanone moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-AZEPANYL(4-BROMO-5-ETHYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The starting material, 4-bromo-5-ethyl-2-thiophene, undergoes bromination to introduce the bromine atom at the desired position.
Coupling with Azepane: The brominated thienyl intermediate is then coupled with azepane under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Methanone Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-AZEPANYL(4-BROMO-5-ETHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the methanone group to a hydroxyl group.
Substitution: The bromine atom in the thienyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-AZEPANYL(4-BROMO-5-ETHYL-2-THIENYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(4-BROMO-5-ETHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-AZEPANYL(4-BROMO-5-ETHYL-2-THIENYL)METHANONE can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds are known for their wide range of biological applications, including antiviral and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-(4-bromo-5-ethylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-2-11-10(14)9-12(17-11)13(16)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBAHBNKOOPUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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